2,3-dimethyl-1H-indol-7-amine
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Overview
Description
2,3-Dimethyl-1H-indol-7-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzene ring fused to a pyrrole ring, with two methyl groups at positions 2 and 3, and an amine group at position 7. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
2,3-Dimethyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-1H-indol-7-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. For this compound, the starting materials would be 2,3-dimethylphenylhydrazine and a suitable ketone.
Another method involves the cyclization of o-nitrostyrenes using a reducing agent like titanium(III) chloride. This reaction proceeds through a formal reductive C(sp2)–H amination reaction, leading to the formation of the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to ensure high yields and purity. Catalysts such as L-proline, Amberlite, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt have been used to facilitate the cyclization reactions. These methods are optimized for large-scale production, ensuring the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the system.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce various amine-substituted indoles.
Scientific Research Applications
2,3-Dimethyl-1H-indol-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Studied for its potential therapeutic effects.
Uniqueness
2,3-Dimethyl-1H-indol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 3, along with an amine group at position 7, differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2,3-dimethyl-1H-indol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBIHKSWFZJZFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144251 |
Source
|
Record name | Indole, 7-amino-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101832-73-9 |
Source
|
Record name | Indole, 7-amino-2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole, 7-amino-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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